molecular formula C8H12F2N2O B2689721 1-(difluoromethyl)-3-(propoxymethyl)-1H-pyrazole CAS No. 1855940-32-7

1-(difluoromethyl)-3-(propoxymethyl)-1H-pyrazole

Cat. No.: B2689721
CAS No.: 1855940-32-7
M. Wt: 190.194
InChI Key: CKMLWYZDGJMDLC-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-(propoxymethyl)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a difluoromethyl group and a propoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-3-(propoxymethyl)-1H-pyrazole typically involves the introduction of the difluoromethyl group and the propoxymethyl group onto a pyrazole ring. One common method involves the nucleophilic substitution reaction where a pyrazole derivative is reacted with difluoromethylating agents and propoxymethylating agents under controlled conditions. The reaction conditions often include the use of a base and a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-3-(propoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The difluoromethyl and propoxymethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride for introducing halogen atoms.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction may produce difluoromethyl alcohols .

Scientific Research Applications

1-(Difluoromethyl)-3-(propoxymethyl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-3-(propoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, thereby modulating their activity. The propoxymethyl group may also contribute to the compound’s overall pharmacokinetic properties, such as solubility and membrane permeability .

Comparison with Similar Compounds

    1-(Trifluoromethyl)-3-(propoxymethyl)-1H-pyrazole: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    1-(Difluoromethyl)-3-(methoxymethyl)-1H-pyrazole: Similar structure but with a methoxymethyl group instead of a propoxymethyl group.

Uniqueness: 1-(Difluoromethyl)-3-(propoxymethyl)-1H-pyrazole is unique due to the specific combination of the difluoromethyl and propoxymethyl groups, which can impart distinct physicochemical properties and biological activities compared to its analogs. The difluoromethyl group is known for its ability to enhance metabolic stability and bioavailability, while the propoxymethyl group can influence the compound’s solubility and membrane permeability .

Properties

IUPAC Name

1-(difluoromethyl)-3-(propoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2N2O/c1-2-5-13-6-7-3-4-12(11-7)8(9)10/h3-4,8H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMLWYZDGJMDLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=NN(C=C1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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